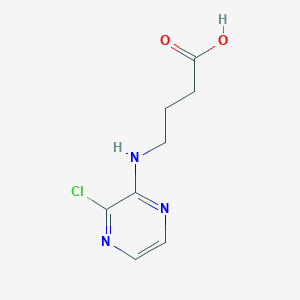
4-((3-Chloropyrazin-2-yl)amino)butanoic acid
説明
Molecular Structure Analysis
The molecular structure of “4-((3-Chloropyrazin-2-yl)amino)butanoic acid” is based on a pyrazine ring, which is a six-membered heterocyclic compound with two nitrogen atoms . This is attached to a butanoic acid group, which is a short chain saturated fatty acid .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that pyrazine derivatives have a spectrum of biological importance ranging from antimycobacterial, antimalarial antagonist, to antiviral activities .科学的研究の応用
Optical Gating of Synthetic Ion Channels
Research by Ali et al. (2012) highlights the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This work underpins the potential of such compounds in creating light-induced controlled release systems, sensing, and information processing applications (Ali et al., 2012).
Molecular Structure and Vibrational Spectra Analysis
A study by Muthu and Paulraj (2012) on 4-amino-3(4-chlorophenyl) butanoic acid focuses on its molecular structure and vibrational spectra, contributing to the field of material sciences by providing insights into the compound's electronic energy, geometrical structure, and thermodynamical properties (Muthu & Paulraj, 2012).
Synthesis of Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles
Tsizorik et al. (2019) described the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, showcasing the chemical versatility and potential of the pyrazinyl moiety for creating new heterocyclic systems. This work is significant for the development of new pharmaceuticals and materials (Tsizorik et al., 2019).
Antimicrobial Activity of Derivatives
Research into N-Substituted-β-amino Acid Derivatives by Mickevičienė et al. (2015) demonstrates the potential of derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties for antimicrobial applications. This study identifies compounds with significant activity against bacteria and fungi, highlighting the therapeutic potential of such derivatives (Mickevičienė et al., 2015).
Molecular Docking and Biological Activity Studies
Vanasundari et al. (2018) explored the molecular docking, vibrational, structural, electronic, and optical properties of specific dichlorophenyl amino butanoic acid derivatives, contributing to the understanding of their potential as nonlinear optical materials and their biological activities. This research supports the development of pharmacologically relevant compounds (Vanasundari et al., 2018).
将来の方向性
The future directions of “4-((3-Chloropyrazin-2-yl)amino)butanoic acid” and similar compounds could involve further development of coumarin derivatives as agents with wide spectra of anticonvulsant activity . The development of new effective and safe drugs remains a crucial problem, and the basic development strategy for these drugs consists of discovering compounds with new mechanisms of action .
特性
IUPAC Name |
4-[(3-chloropyrazin-2-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-8(12-5-4-10-7)11-3-1-2-6(13)14/h4-5H,1-3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWWNIPEJAVTTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-aminohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493219.png)
![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B1493220.png)


![(2-(6-chloropyrimidin-4-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1493225.png)
![1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1493228.png)
![5-glycylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1493229.png)




